N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
CAS No.: 166271-34-7
Cat. No.: VC7709425
Molecular Formula: C14H10ClN3O2S
Molecular Weight: 319.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166271-34-7 |
|---|---|
| Molecular Formula | C14H10ClN3O2S |
| Molecular Weight | 319.76 |
| IUPAC Name | N-(3-chloroquinoxalin-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) |
| Standard InChI Key | NQMQRGNWHJIWHW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide (C₁₄H₁₀ClN₃O₂S) features a quinoxaline heterocycle—a bicyclic structure comprising two nitrogen atoms—linked to a benzenesulfonamide group. The chlorine substituent at the 3-position introduces steric and electronic effects that influence reactivity, while the sulfonamide moiety enhances solubility and potential for hydrogen bonding. X-ray crystallography of analogous compounds reveals planar quinoxaline rings with bond lengths consistent with aromatic delocalization .
Physicochemical Characteristics
The compound exhibits limited water solubility (≤0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents such as dimethylacetamide (DMA) and dimethyl sulfoxide (DMSO). Thermal stability analyses indicate decomposition temperatures above 200°C, making it suitable for high-temperature reactions. Its logP value of 2.8 suggests moderate lipophilicity, which is advantageous for membrane permeability in drug candidates .
Synthesis and Optimization
Optimization of Reaction Conditions
Comparative studies demonstrate that LiOH outperforms potassium carbonate (K₂CO₃) as a base, reducing byproduct formation and improving yields. For example, LiOH in DMA achieves 88% isolated yield with 94% purity, whereas K₂CO₃ yields only 65% under identical conditions .
Table 1: Comparative Yields Using Different Bases
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LiOH | DMA | 50 | 88 | 94 |
| K₂CO₃ | DMSO | 50 | 65 | 82 |
The use of DMA as a solvent further enhances reaction efficiency by stabilizing intermediates through polar interactions .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoxaline-H), 8.15–7.98 (m, 5H, aromatic-H), 7.63 (d, 2H, J = 8.0 Hz, sulfonamide-H) .
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UPLC/MS: [M+H]⁺ m/z 336.1 (calculated 335.7), retention time 2.3 min (Waters Acquity BEH C18 column) .
Applications in Drug Discovery
Kinase Inhibition
N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide derivatives exhibit potent inhibition of phosphoinositide 3-kinase (PI3K), a target in oncology. For instance, N-[3-(oxyphenylamino)quinoxalin-2-yl]sulfonamides derived from this intermediate show IC₅₀ values <10 nM against PI3Kα .
Antimicrobial Activity
Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 4–8 µg/mL for Staphylococcus aureus. The chlorine atom enhances membrane penetration, while the sulfonamide disrupts folate biosynthesis .
Industrial-Scale Production
Process Considerations
Large-scale synthesis employs continuous flow reactors to maintain optimal temperature control and reduce reaction times. A typical batch produces 168.44 g of product with >90% conversion efficiency .
Table 2: Scalability Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size (g) | 5.59 | 168.44 |
| Yield (%) | 65.9 | 88 |
| Purity (%) | 94 | 95 |
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